![molecular formula C15H16FN3O2 B5641975 2-cyclopropyl-5-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-1,3,4-oxadiazole](/img/structure/B5641975.png)
2-cyclopropyl-5-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar 1,3,4-oxadiazole derivatives involves multistep synthetic pathways starting from appropriate hydrazides and aroyl chlorides or aromatic carboxylic acids, employing phosphorus oxychloride under reflux conditions or other activating agents. These pathways can lead to various isomeric forms and require careful control of reaction conditions to achieve the desired product (Shi et al., 2000). The specific synthesis of "2-cyclopropyl-5-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-1,3,4-oxadiazole" would likely involve the initial formation of an azetidine-containing intermediate, followed by its linkage to a 2-fluorobenzyl-protected alcohol and subsequent cyclization to form the oxadiazole ring.
Molecular Structure Analysis
Structural studies on similar compounds reveal that the 1,3,4-oxadiazole ring can adopt different conformations depending on substituent interactions and crystal packing forces. For example, studies on cyclopropyl-substituted oxadiazoles have shown that molecular conformation can significantly affect the compound's physical and chemical properties, as well as its biological activity (Shishkina et al., 2020).
Chemical Reactions and Properties
1,3,4-Oxadiazoles, including those with cyclopropyl substituents, can participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions. These reactions can be utilized to further modify the molecule and introduce additional functional groups, thereby altering its chemical properties and potential applications (Parameshwar et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by the nature and position of the substituents on the oxadiazole ring. Cyclopropyl groups, in particular, can impart unique steric and electronic effects, potentially affecting the compound's stability, solubility, and solid-state packing (Khanum et al., 2004).
Chemical Properties Analysis
The chemical behavior of 1,3,4-oxadiazoles is largely determined by the electron-withdrawing nature of the oxadiazole ring, which can influence the reactivity of adjacent functional groups. The presence of a cyclopropyl group and a fluorobenzyl ether linkage in the molecule could further modulate its reactivity, making it a candidate for various chemical transformations and biological interactions (Czardybon et al., 2005).
Propiedades
IUPAC Name |
2-cyclopropyl-5-[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-4-2-1-3-11(13)9-20-12-7-19(8-12)15-18-17-14(21-15)10-5-6-10/h1-4,10,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJKYOYOQNEGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)N3CC(C3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclohexylmethyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5641894.png)
![(3aR*,6aR*)-2-allyl-5-[(isopropylamino)carbonyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5641900.png)
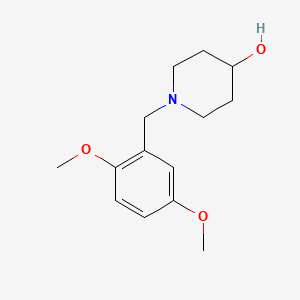

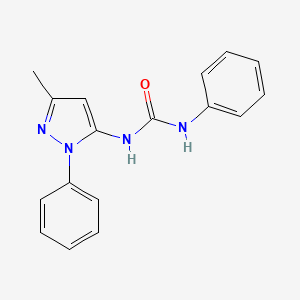
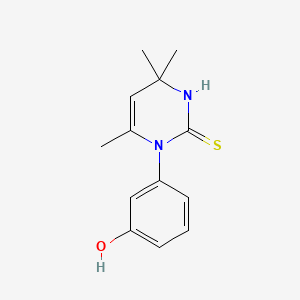
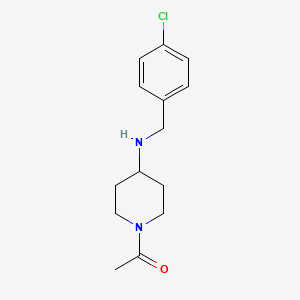
![2-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5641925.png)
![2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B5641932.png)
![N-(3-hydroxy-3-phenylpropyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5641939.png)
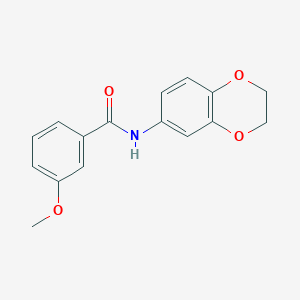
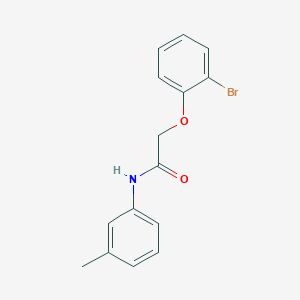
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5641968.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B5641984.png)